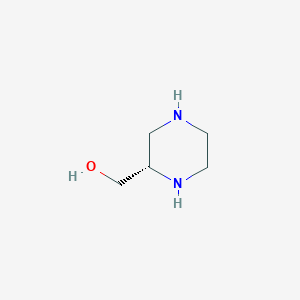

(S)-2-Hydroxymethyl-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-piperazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRSTRHGFGFVME-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Hydroxymethyl Piperazine and Its Derivations

Asymmetric Synthesis Approaches to Chiral Piperazine (B1678402) Systems

The synthesis of enantiomerically pure carbon-substituted piperazines presents a considerable challenge, driving the development of various asymmetric strategies. These approaches aim to control the stereochemistry at the carbon centers of the piperazine ring, a feature critical for biological activity.

Enantioselective Approaches to Carbon-Substituted Piperazines

A significant portion of approved drugs containing a piperazine ring are substituted only at the nitrogen atoms, leaving the vast chemical space of carbon-substituted piperazines largely unexplored. rsc.orgnih.gov To address this, researchers have been developing catalytic enantioselective methods. One notable approach is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding tertiary piperazines. nih.govnih.gov

Another strategy involves the asymmetric lithiation-substitution of N-Boc piperazines. mdpi.com This method utilizes a chiral ligand, such as (–)-sparteine or its surrogate, in conjunction with an organolithium base to achieve enantioselective deprotonation and subsequent reaction with an electrophile. mdpi.comwhiterose.ac.uk The diastereoselectivity of this process can be influenced by the nature of the distal substituent and the electrophile used. mdpi.com

Furthermore, photoredox catalysis has emerged as a powerful tool for the C–H functionalization of piperazines. mdpi.com For instance, an iridium-based photoredox catalyst can be used for the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access C2-substituted piperazines. mdpi.com

Stereocontrol Mechanisms in Piperazine Ring Formation and Transformations

Stereocontrol is a critical aspect of synthesizing chiral piperazines. In palladium-catalyzed carboamination reactions used to form cis-2,6-disubstituted piperazines, the stereochemical outcome is predictable and controllable. nih.gov These reactions, starting from amino acid precursors, generate two new bonds and up to two stereocenters with high diastereoselectivity and no loss of enantiomeric purity. nih.gov The mechanism is believed to be similar to related carboamination reactions that form other nitrogen heterocycles. nih.gov

In the synthesis of bicyclic piperazine scaffolds, the stereochemistry can be directed by a pre-existing chiral center from an amino acid. rsc.org A one-pot deprotection and reductive amination sequence can proceed with cis-diastereoselective control, driven by the stereocenter of the starting material. rsc.org The conformation of the piperazine ring, which is typically a chair, can also be influenced by its substituents, with some derivatives adopting a twist-boat conformation. rsc.org

The use of chiral auxiliaries also plays a key role in stereocontrol. For example, (R)-phenylglycinol has been used as a chiral auxiliary in the synthesis of (R)-(+)-2-methylpiperazine. rsc.org Similarly, Ellman's auxiliary has been employed in the synthesis of cis-2-phenyl-3-(trifluoromethyl)piperazines. rsc.org

Application of Chiral Auxiliaries and Catalytic Asymmetric Strategies

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of piperazines, chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol, are employed to direct the stereochemical outcome of reactions. rsc.org For instance, the condensation of (R)-(−)-phenylglycinol with N-Boc glycine (B1666218) is a key step in the asymmetric synthesis of (R)-(+)-2-methylpiperazine. rsc.org

Catalytic asymmetric strategies offer a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. Palladium-catalyzed reactions have been particularly successful. For example, the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones provides access to enantioenriched tertiary piperazin-2-ones. nih.govrsc.org These intermediates can then be converted to the corresponding piperazines. nih.gov Iridium-catalyzed asymmetric ring-opening of oxabenzonorbornadienes with N-substituted piperazines has also been explored, affording ring-opened products with moderate enantioselectivities. mdpi.com

The development of chiral ligands is central to these catalytic strategies. Ligands like (S)-p-Tol-BINAP have been used in iridium-catalyzed reactions, while chiral PHOX ligands are employed in palladium-catalyzed decarboxylative allylic alkylation. mdpi.comnih.gov

Synthesis from Optically Active Precursors

Utilizing readily available, optically active starting materials is a common and effective strategy for the synthesis of chiral molecules. For (S)-2-Hydroxymethyl-piperazine, several key precursors have been successfully employed.

Derivatization Pathways from (S)-Piperazine-2-carboxylic Acid Dihydrochloride

A practical and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines starts from the commercially available and optically active (S)-piperazine-2-carboxylic acid dihydrochloride. nih.govacs.org This approach allows for the efficient production of synthetic building blocks that are valuable for creating biologically active compounds and combinatorial libraries. nih.govacs.org

The process involves the protection of the piperazine nitrogens followed by reduction of the carboxylic acid to the corresponding alcohol. For instance, the bis-carbamate protected piperazine-2-carboxylic acids can be converted to tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones. researchgate.net These oxazolidinones serve as orthogonally protected piperazines, allowing for selective reactions at different positions. researchgate.net Reaction with sodium benzylate or sodium phenoxides at the C-5 carbon of the oxazolidinone yields 2-(benzyloxymethyl)piperazines and 2-(phenoxymethyl)piperazines, respectively. researchgate.net

| Starting Material | Key Intermediate | Product | Reference |

| (S)-Piperazine-2-carboxylic acid dihydrochloride | Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones | Differentially protected 2-(hydroxymethyl)piperazines | nih.govacs.orgresearchgate.net |

Utilization of Serine Methyl Ester and N-Boc-L-Amino Acids

Another established synthetic route to 2-hydroxymethyl piperazines utilizes serine methyl ester hydrochloride and N-Boc-L-amino acids. researchgate.netingentaconnect.combenthamdirect.com This method involves a four-step reaction sequence: condensation, deprotection, cyclization, and reduction. researchgate.netingentaconnect.com The advantages of this pathway include mild reaction conditions, the use of readily available reagents, a non-racemic final product, and the potential for gram-scale synthesis. researchgate.netingentaconnect.combenthamdirect.com This approach has also been applied to the synthesis of 5-substituted 2-hydroxymethyl piperazines. ingentaconnect.combenthamdirect.com

The process typically begins with the coupling of an N-Boc protected amino acid with serine methyl ester. The resulting dipeptide is then deprotected and cyclized to form a diketopiperazine, which is subsequently reduced to the desired piperazine derivative.

| Precursors | Reaction Sequence | Advantages | Reference |

| Serine methyl ester hydrochloride, N-Boc-L-amino acids | Condensation, deprotection, cyclization, reduction | Mild conditions, available reagents, non-racemic product, scalable | researchgate.netingentaconnect.combenthamdirect.com |

Aziridine (B145994) Derivatives as Synthetic Building Blocks

Aziridines, as strained three-membered heterocyclic compounds, are valuable intermediates in the synthesis of more complex nitrogen-containing molecules, including piperazine derivatives. metu.edu.tr Their ring-strain allows for regioselective ring-opening reactions, which can be exploited to build the piperazine core.

A common strategy involves the Gabriel-Cromwell reaction to form chiral aziridines. metu.edu.tr For instance, starting from aryl vinyl ketones, bromination followed by a reaction with a chiral amino alcohol yields chiral aziridines. metu.edu.tr To introduce the second nitrogen atom required for the piperazine ring, the hydroxyl group of the aziridine intermediate can be tosylated and subsequently reacted with an azide (B81097). metu.edu.tr The reduction of the resulting azide to an amine can lead to an intramolecular cyclization, forming an aziridine-fused piperazine imine. metu.edu.trmetu.edu.tr These strained bicyclic intermediates can then be converted to highly functionalized piperazine derivatives. metu.edu.trresearchgate.net

This approach offers a pathway to novel piperazine precursors that are otherwise difficult to access. metu.edu.tr The reactivity of the aziridine ring provides a versatile handle for introducing a variety of substituents onto the final piperazine structure. metu.edu.tr

Transformations of Diketopiperazine Intermediates

Diketopiperazines, or cyclic dipeptides, are frequently employed as precursors in the synthesis of piperazine derivatives. organic-chemistry.orguit.no These intermediates are typically formed by the condensation of two amino acids. uit.no A key advantage of this method is the ability to introduce chirality and desired side chains from the outset by selecting the appropriate amino acid starting materials.

The synthesis of 2,5-diketopiperazines can be achieved through a multi-step sequence that includes catalytic condensation of amino acids, deprotection of the nitrogen-protecting group, and subsequent intramolecular cyclization. organic-chemistry.org One method utilizes a diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation, which is particularly effective for synthesizing diketopiperazines with hydroxymethyl functional groups. organic-chemistry.org

Once the diketopiperazine is formed, the two ketone functionalities can be reduced to yield the corresponding piperazine. metu.edu.trresearchgate.net This reduction is a critical step in converting the diketopiperazine scaffold into the desired piperazine ring system. researchgate.netrsc.org The choice of reducing agent and reaction conditions is crucial to achieve high yields and avoid unwanted side reactions.

This strategy is widely used due to the commercial availability of a vast array of amino acids, allowing for the synthesis of a diverse library of substituted piperazines. mdpi.com

Protecting Group Strategies and Regioselectivity

In the synthesis of complex molecules like this compound and its derivatives, protecting groups are essential tools to ensure regioselectivity and prevent unwanted side reactions. The strategic use of these groups allows for the selective modification of different functional groups within the molecule.

Selective N-Protection with tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) Groups

The two nitrogen atoms of the piperazine ring often require differential protection to allow for selective functionalization. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most commonly used nitrogen-protecting groups in organic synthesis. organic-chemistry.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. organic-chemistry.org This allows for the selective deprotection of a Boc-protected nitrogen in the presence of other acid-stable protecting groups.

The Cbz group, on the other hand, is introduced using benzyl (B1604629) chloroformate. It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. This property makes the Cbz group orthogonal to the Boc group, meaning one can be removed without affecting the other.

Orthogonal Protection Strategies for Differential Functionalization

Orthogonal protection strategies are crucial for the synthesis of complex, multi-functionalized piperazine derivatives. researchgate.netrsc.org This approach involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the sequential modification of specific sites in the molecule. sigmaaldrich.com

A common orthogonal strategy for piperazines involves the use of Boc and Cbz protecting groups on the two nitrogen atoms. For example, starting with a piperazine derivative protected with both Boc and Cbz, the Cbz group can be selectively removed by hydrogenolysis, leaving the Boc group intact. This allows for the introduction of a substituent at the newly deprotected nitrogen. Subsequently, the Boc group can be removed under acidic conditions to allow for functionalization at the other nitrogen.

Other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, can also be incorporated into orthogonal protection schemes. The Fmoc group is base-labile and is therefore orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Cbz group. organic-chemistry.org This three-dimensional orthogonality provides even greater flexibility in the design of synthetic routes to complex piperazine derivatives.

The use of such strategies is essential for building libraries of compounds for drug discovery and other applications where precise control over the molecular architecture is required. nih.gov

Hydroxymethyl Group Protection and Subsequent Derivatization

The hydroxymethyl group at the 2-position of the piperazine ring is a key functional handle for further derivatization. However, its reactivity often necessitates protection during other synthetic transformations. Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS) and benzyl ethers.

Once other synthetic steps are complete, the protecting group on the hydroxymethyl moiety can be removed to allow for its derivatization. The free hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into other functional groups. This allows for the introduction of a wide range of substituents at this position, further expanding the diversity of the synthesized piperazine derivatives. google.com

Key Reaction Types and Mechanisms in Piperazine Synthesis

The construction of the piperazine ring and the introduction of its substituents involve a variety of fundamental organic reactions and mechanisms.

Common strategies for forming the piperazine ring include:

Reductive Amination: This reaction involves the coupling of a diamine with a dicarbonyl compound, followed by reduction of the resulting diimine.

Nucleophilic Substitution: The reaction of a 1,2-diamine with a di-electrophile, such as a dihalide, can lead to the formation of the piperazine ring. mdpi.com

Cyclization of Linear Precursors: Linear diamine precursors can be cyclized through various methods, including intramolecular reductive amination or amide bond formation followed by reduction. researchgate.netnih.gov

Key mechanisms involved in these transformations include:

Nucleophilic Acyl Substitution: This mechanism is central to the formation of diketopiperazines from amino acids.

Iminium Ion Formation and Reduction: This is the key mechanistic pathway in reductive amination reactions.

Catalytic Hydrogenation: This is a widely used method for the reduction of double bonds and the removal of protecting groups like Cbz.

Ring-Opening of Epoxides and Aziridines: The strain in these three-membered rings makes them susceptible to nucleophilic attack, a key step in some synthetic routes to piperazines.

The table below summarizes some of the key reaction types and their applications in the synthesis of this compound and its derivatives.

| Reaction Type | Application |

| Reductive Cyclization of Dioximes | Formation of the piperazine ring from acyclic precursors. nih.gov |

| Intramolecular Hydroamination | Diastereoselective synthesis of 2,6-disubstituted piperazines. organic-chemistry.org |

| Wacker-type Aerobic Oxidative Cyclization | Palladium-catalyzed synthesis of six-membered nitrogen heterocycles. organic-chemistry.org |

| Buchwald-Hartwig Amination | Formation of N-aryl piperazines. mdpi.com |

| Diaza-Cope Rearrangement | A rearrangement reaction used in some piperazine syntheses. tandfonline.com |

Reductive Methodologies for Piperazine Ring Formation

Reductive methodologies are a cornerstone in the synthesis of the piperazine scaffold. A prevalent approach involves the reductive amination of appropriate precursors. Another key reductive strategy is the deprotection of a suitably substituted piperazine. For instance, (S)-1-Boc-2-(hydroxymethyl)piperazine can be synthesized via the reduction of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate. chemicalbook.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like methanol, resulting in high yield and purity. chemicalbook.com

A four-step reaction sequence starting from serine methyl ester hydrochloride and N-Boc-L-amino acids also employs a reduction step to yield 2-hydroxymethyl piperazines. ingentaconnect.comvulcanchem.com This sequence, which includes condensation, deprotection, cyclization, and finally reduction, is noted for its mild conditions and the use of readily available starting materials. ingentaconnect.comvulcanchem.com

Palladium-Catalyzed Carboamination Reactions for Six-Membered Ring Construction

Palladium-catalyzed carboamination has emerged as a powerful tool for the construction of nitrogen-containing heterocycles, including the six-membered piperazine ring. nih.govnih.govthieme-connect.de This strategy allows for the stereoselective synthesis of enantiomerically enriched piperazines from amino acid precursors. nih.gov The key transformation involves the Pd-catalyzed reaction between an aryl or alkenyl halide and a substituted ethylenediamine (B42938) derivative to form the heterocyclic ring. nih.gov This method is significant as it can generate two new bonds and up to two stereocenters in a single step with high diastereoselectivity and no loss of enantiomeric purity. nih.govnih.gov

The scope of this methodology is broad, accommodating various aryl and alkenyl halides as coupling partners. nih.gov This modular approach facilitates the installation of diverse substituents at the N1, N4, C2, and C6 positions of the piperazine ring. nih.govnih.gov The development of these reactions marked a significant advancement, as the formation of six-membered rings through this type of transformation had not been previously described. nih.govumich.edu

Nucleophilic Ring-Opening Reactions for Highly Functionalized Derivatives

The synthesis of highly functionalized piperazine derivatives can be achieved through nucleophilic ring-opening reactions of strained ring systems. One such approach involves the use of aziridines. Chiral aryl aziridinyl ketones can be converted into aziridine-fused bicyclic imines, which upon reduction and subsequent nucleophilic ring-opening of the aziridine ring, yield 2,3,5-trisubstituted piperazine derivatives. metu.edu.trthieme-connect.comresearchgate.net

Another innovative method utilizes the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) skeleton. Activation of DABCO with various electrophiles forms quaternary ammonium (B1175870) salts. These activated intermediates are then susceptible to nucleophilic attack by a range of nucleophiles, such as thiols, phenols, and amines, leading to the ring-opening of DABCO and the formation of functionalized piperazine derivatives. rsc.org This strategy allows for the introduction of diverse functional groups onto the piperazine scaffold. rsc.org

Cyclization and Condensation Reactions in Piperazine Scaffold Assembly

Cyclization and condensation reactions are fundamental to the assembly of the piperazine core. The Dieckmann cyclization, for example, can be used to form piperazine-2,5-diones from acyclic precursors. nih.gov This intramolecular condensation involves the cyclization of a substrate containing a terminal methylene (B1212753) group activated by an electron-withdrawing group, which closes onto a carbonyl group at the other end of the chain. nih.gov

Multicomponent reactions, such as the Ugi reaction, followed by an intramolecular SN2 cyclization, provide a versatile de novo synthesis of the piperazine ring. acs.org This approach allows for the assembly of highly substituted piperazines from simple, large-scale amenable building blocks, addressing the need for novel and diverse scaffolds. acs.org Additionally, the Knoevenagel condensation can be employed to create precursors that, through a series of reactions, lead to the formation of piperazine-containing structures. sci-hub.se A recently developed photoredox-catalyzed method involves a 6-endo-trig radical cyclization of in situ generated imines to furnish the piperazine core, offering a programmable and operationally simple route. acs.org

Considerations for Scalable and Practical Synthetic Routes

For the industrial application of this compound and its derivatives, the development of scalable and practical synthetic routes is crucial. An efficient and scalable synthesis has been reported starting from the commercially available and optically active (2S)-piperazine-2-carboxylic acid dihydrochloride. nih.gov This route provides differentially protected 2-(hydroxymethyl)piperazines, which are valuable building blocks for biologically active compounds. nih.gov

Another approach with potential for gram-scale synthesis starts from serine methyl ester hydrochloride and N-Boc-L-amino acids, proceeding through condensation, deprotection, cyclization, and reduction. ingentaconnect.combenthamdirect.com The advantages of this route include mild reaction conditions and the use of readily available reagents. ingentaconnect.combenthamdirect.com A patented industrial method utilizes ethylenediamine and (S)-glycidol as starting materials, employing a copper chromite-catalyzed ring closure.

The development of practical routes often involves minimizing the number of steps and avoiding costly purification techniques like chromatography. acs.orgacs.org For instance, a key feature of one scalable route is the construction of a pyrazole (B372694) framework in a single step. acs.org Another scalable synthesis of chiral 2-substituted piperazines starts from α-amino acids and involves an aza-Michael addition as the key transformation, which has been validated on a multigram scale. rsc.org

S 2 Hydroxymethyl Piperazine As a Versatile Chiral Building Block

Application in the Construction of Complex Organic Molecules

The inherent chirality and multiple reactive sites of (S)-2-Hydroxymethyl-piperazine make it a valuable starting material for the synthesis of intricate organic structures. a2bchem.com Chemists can leverage its chiral center to enforce stereochemical control during reactions, a critical aspect in the pharmaceutical industry where the three-dimensional arrangement of atoms often dictates a molecule's biological activity. a2bchem.com The presence of two nitrogen atoms within the piperazine (B1678402) ring, along with the hydroxyl group, allows for selective chemical modifications. a2bchem.comacs.org

An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from the optically active and commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, has been developed. nih.govacs.org This method facilitates the selective elaboration of the this compound scaffold, enabling the preparation of a wide variety of substituted piperazines for use in complex molecule synthesis. acs.org The hydroxymethyl group itself serves as a reactive handle for further functionalization through reactions like acylation, alkylation, and oxidation, thereby expanding its synthetic utility. a2bchem.com

Utility as a Scaffold for Combinatorial Library Synthesis

The structural attributes of this compound make it an ideal scaffold for the construction of combinatorial libraries—large collections of related compounds. acs.orgnih.govacs.org Such libraries are instrumental in high-throughput screening efforts to identify new drug leads. The ability to introduce diverse substituents at multiple positions on the piperazine ring allows for the rapid generation of a vast chemical space. acs.org

The development of practical synthetic routes to differentially protected this compound derivatives has been a key enabler in this area. acs.orgnih.govacs.org These protecting group strategies allow for the sequential and controlled introduction of various chemical moieties at the two nitrogen atoms and the hydroxyl group, leading to the systematic creation of large and diverse compound libraries. acs.org

Precursor in Bioactive Compound Development

The piperazine ring is a privileged structure in medicinal chemistry, frequently found in clinically approved drugs and enzyme inhibitors. acs.orgnih.govnih.gov this compound serves as a vital precursor for the development of a wide range of bioactive compounds. acs.orgnih.gov

Derivatives of this compound have been successfully employed in the design and synthesis of potent enzyme inhibitors. vulcanchem.com For instance, certain piperazine derivatives have been investigated as inhibitors of human carbonic anhydrases (hCAs), enzymes implicated in conditions like glaucoma and cancer. vulcanchem.com These compounds have shown nanomolar potency and selectivity for specific hCA isoforms. vulcanchem.com The chiral nature of the this compound starting material is often crucial for achieving the desired biological activity and selectivity of the final inhibitor. vulcanchem.com The piperazine scaffold is also a key component in the design of monoacylglycerol lipase (B570770) (MAGL) inhibitors.

| Enzyme Target | Therapeutic Area | Significance of this compound |

| Human Carbonic Anhydrases (hCAs) | Glaucoma, Cancer | The chiral core contributes to the potency and isoform selectivity of the inhibitors. vulcanchem.com |

| Monoacylglycerol Lipase (MAGL) | Neurological Disorders | The piperazine scaffold is a fundamental element in the inhibitor's structure. |

| p38 MAP Kinase | Inflammation | Derivatives have shown potential in modulating inflammatory pathways. |

| HIV Protease | HIV/AIDS | Piperazine-2-carboxylic acid, a related structure, is used in the synthesis of inhibitors like indinavir. acs.org |

The this compound framework is a valuable component in the synthesis of ligands that bind to various biological receptors. The hydroxymethyl group provides a convenient point of attachment for conjugating pharmacophores through esterification or amidation, allowing for the creation of targeted receptor ligands. Derivatives have shown significant binding affinity for receptors involved in neurological pathways and cancer progression. evitachem.com

This compound and its derivatives can be utilized in the development of prodrugs, which are inactive or less active compounds that are metabolized in the body to release the active drug. One common strategy involves the use of a benzyl (B1604629) carbamate (B1207046) group, which can be hydrolyzed in vivo to release the active piperazine metabolite. Another approach involves the formation of an N-hydroxymethyl adduct, which can then be further modified, for example, into a phosphate (B84403) prodrug that is cleaved by enzymes like alkaline phosphatase to release the active compound. google.com This strategy can be employed to improve the pharmacokinetic properties of a drug. nih.govgoogle.com For instance, Aripiprazole (B633) lauroxil is a long-acting injectable prodrug that is metabolized to N-hydroxymethyl aripiprazole before being hydrolyzed to the active drug, aripiprazole. nih.govmdpi.com

Derivatization and Structural Modification of S 2 Hydroxymethyl Piperazine

Functionalization at Piperazine (B1678402) Nitrogen Atoms (N1, N4)

The nitrogen atoms at the N1 and N4 positions of the piperazine ring are primary sites for functionalization, offering a straightforward approach to introduce a variety of substituents. This is often achieved through N-alkylation or N-acylation reactions. The reactivity of these nitrogen atoms can be modulated through the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which allows for selective functionalization. For instance, the synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine is a common strategy to enable selective modification at the unprotected N4 position.

A prevalent modification involves the introduction of a 4-sulfamoylbenzoyl moiety to one of the piperazine nitrogens, a key feature for inhibitors of human carbonic anhydrases (hCAs). nih.gov The other nitrogen can then be decorated with various alkyl substituents to modulate the compound's properties. nih.gov Another common functionalization is the introduction of a benzyl (B1604629) group, often via benzyl chloride, to one of the nitrogen atoms. This can be followed by the introduction of other functional groups or used as a protecting group that can be later removed.

The synthesis of N-substituted derivatives can also be achieved by reacting piperazine with N-alkylating agents or through reductive amination. hbu.edu.cn For example, 1-(2-hydroxyethyl)piperazine can be alkylated with various intermediates to produce a range of derivatives. mdpi.com

Table 1: Examples of Functionalization at Piperazine Nitrogen Atoms

| Starting Material | Reagent/Condition | Product | Reference |

| (S)-2-(hydroxymethyl)piperazine | di-tert-butyl dicarbonate (B1257347) (Boc)₂O | (S)-1-Boc-2-(hydroxymethyl)piperazine | |

| (S)-2-Hydroxymethyl-piperazine derivative | 4-sulfamoylbenzoyl moiety | N-(4-sulfamoylbenzoyl)-(S)-2-hydroxymethyl-piperazine derivative | nih.gov |

| Piperazine | Benzyl chloride | N-benzyl-piperazine | |

| 1-(2-hydroxyethyl)piperazine | Epibromohydrin | 1,1'-(propane-1,3-diylbis(piperazine-4,1-diyl))bis(ethan-1-ol) | mdpi.com |

| Piperazine | N-alkyl agents | N-substituted piperazines | hbu.edu.cn |

Substitution at Piperazine Carbon Positions (C2, C3, C5, C6)

Modifications at the carbon atoms of the piperazine ring (C2, C3, C5, and C6) allow for the introduction of substituents that can influence the stereochemistry and conformational rigidity of the molecule. A reported method for synthesizing 2-hydroxymethyl-piperazine substituted at the 5-position involves a four-step reaction sequence starting from serine methyl ester hydrochloride and N-Boc-L-amino acids. This process includes condensation, deprotection, cyclization, and reduction steps. benthamdirect.comresearchgate.net

The synthesis of chiral 2-substituted piperazines can also be achieved via functionalized 2,5-diketopiperazines. acs.org Furthermore, palladium-catalyzed modular synthesis provides a route to substituted piperazines and related nitrogen heterocycles. hbu.edu.cn

Introduction of Specific Pharmacophores and Chemical Moieties

The introduction of specific pharmacophores and chemical moieties onto the this compound scaffold is a key strategy in drug design. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been developed, providing versatile building blocks for creating biologically active compounds and combinatorial libraries. nih.gov

For instance, the 4-sulfamoylbenzoyl group is a crucial pharmacophore for carbonic anhydrase inhibitors. nih.gov In other applications, moieties like the diphenyl methyl-piperazine core have been explored for their potential as T-type calcium channel blockers. nih.gov The hydroxyl and amide functional groups on a pyrazine (B50134) ring can activate or deactivate the N1 and N4 positions, influencing the molecule's affinity for biological targets. nih.gov

Synthesis and Exploration of Structural Analogues and Homologs

The exploration of structural analogues and homologs of this compound is crucial for understanding structure-activity relationships and discovering novel therapeutic agents.

Development of Substituted (S)-Hydroxymethyl-piperazine Derivatives

A variety of substituted (S)-hydroxymethyl-piperazine derivatives have been synthesized to explore their biological activities. An efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines starts from commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride. nih.gov These protected intermediates are valuable for constructing diverse libraries of compounds. nih.gov For example, modifications can include the introduction of an additional hydroxyl or amino group to enhance hydrogen-bonding capacity. nih.gov

Synthesis of (S)-Hydroxyethyl-piperazine Derivatives

Derivatives of (S)-hydroxyethyl-piperazine have been investigated as potent human carbonic anhydrase inhibitors. nih.gov The synthesis of these compounds can start from (R)- and (S)-aspartic acid, though this route can sometimes lead to partial racemization. nih.govresearchgate.net To address this, alternative synthetic strategies have been explored. nih.gov Another approach involves the reaction of 1-(2-hydroxyethyl)piperazine with various electrophiles, such as epibromohydrin, to generate a diverse set of derivatives. mdpi.com The synthesis of 9,10-bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene has also been reported, involving a multi-step process including Sonogashira coupling. mdpi.com

Ring-Expanded and Contracted Nitrogen Heterocycle Analogues

The synthesis of ring-expanded and contracted analogues, such as diazepanes and homopiperazines, has been explored to investigate the impact of ring size on biological activity. For example, a series of N,N'-substituted piperazine and homopiperazine (B121016) derivatives have been synthesized to target polyamine modulatory sites on NMDA receptors. nih.gov The synthesis of chiral, regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks has also been reported. acs.org The synthesis of piperazin-2-ones, a contracted ring analogue, can be achieved through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

Mechanistic Insights into Molecular Interactions of S 2 Hydroxymethyl Piperazine Derivatives

Modulation of Enzyme Activity by Piperazine-Containing Structures

Piperazine-based structures are prominent in the design of enzyme inhibitors due to their versatile chemical nature, which allows for precise modifications to optimize interactions with enzyme active sites. nih.gov Derivatives of (S)-2-Hydroxymethyl-piperazine have been investigated as inhibitors of several key enzyme classes.

Research into human carbonic anhydrase (hCA) inhibitors has utilized chiral piperazines carrying a (2-hydroxyethyl) group, a close structural analog to the hydroxymethyl group. nih.gov In these derivatives, a 4-sulfamoylbenzoyl moiety acts as the zinc-binding function, which is crucial for inhibiting this metalloenzyme. nih.gov Studies on these compounds revealed potent, nanomolar-level inhibition of several hCA isoforms, particularly the cancer-related isoform hCA IX. nih.gov

In the context of cancer and inflammatory diseases, derivatives of (S)-1-Boc-2-(hydroxymethyl)piperazine have been studied for their potential to modulate p38 MAP kinase, an enzyme central to cellular stress and inflammatory signaling pathways. Inhibition of this kinase can disrupt these pathological processes. Similarly, piperazine (B1678402) scaffolds are key components in the design of inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in neurological pathways.

Furthermore, in the search for antiviral agents, trisubstituted piperazine derivatives have been designed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro). acs.org The strategic placement of substituents on the piperazine ring allows for effective blocking of the enzyme's active site, leading to potent antiviral activity. acs.org For instance, the hydrochloride salt of a lead compound, GC-67, demonstrated an IC₅₀ of 0.17 ± 0.01 μM against Mpro. acs.org

Table 1: Enzyme Inhibitory Activity of Selected Piperazine Derivatives This table is for illustrative purposes and combines data from different piperazine scaffolds to demonstrate their role in enzyme inhibition.

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference |

|---|---|---|---|---|

| 2-(2-Hydroxyethyl)piperazine Derivatives | human Carbonic Anhydrase IX (hCA IX) | Nanomolar range | Glaucoma, Cancer | nih.gov |

| Trisubstituted Piperazine (GC-67-HCl) | SARS-CoV-2 Mpro | IC₅₀ = 0.17 µM | Antiviral | acs.org |

| (S)-1-Boc-2-(Hydroxymethyl)piperazine Derivatives | p38 MAP Kinase | Activity Demonstrated | Anti-inflammatory | |

| Piperazine Scaffolds | Monoacylglycerol Lipase (MAGL) | Activity Demonstrated | Neurological Disorders |

Ligand-Receptor Binding and Specificity Enhancement

The this compound moiety plays a crucial role in the binding of ligands to various receptors, with its structural features often enhancing binding affinity and selectivity. The hydroxymethyl group, in particular, increases polarity and provides a hydrogen-bonding site, which can be critical for anchoring a ligand within a receptor's binding pocket.

Derivatives of piperazine have been extensively studied as ligands for serotonin (B10506) (5-HT) receptors. mdpi.comppm.edu.pl For the 5-HT₇ receptor, the piperazine ring is often a key structural element. ppm.edu.pl The basic nitrogen atom within the piperazine ring is crucial for receptor interaction, as its replacement with a non-basic morpholine (B109124) ring leads to a loss of affinity. mdpi.com The this compound scaffold can be incorporated into such ligands, where the hydroxyl group can form additional interactions, potentially increasing specificity over other receptor subtypes like 5-HT₁A or 5-HT₂A. mdpi.comppm.edu.pl

In the field of neuroscience, N¹-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have been developed as dual antagonists for NMDA and kainate receptors, which are types of ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov These compounds show subtype selectivity, with some derivatives displaying a preference for GluN2C and GluN2D subunits of the NMDA receptor and for GluK1-containing kainate receptors. nih.gov This selectivity is achieved by modifying the substituent on the piperazine nitrogen, which influences how the ligand fits into the distinct binding domains of the different receptor subtypes. nih.gov

The benzylpiperazine structure has also been used to develop ligands for the sigma-1 receptor, a potential therapeutic target for neuropathic pain. researchgate.net The specific arrangement of aromatic and basic groups, facilitated by the piperazine core, is essential for high-affinity binding and receptor antagonism. researchgate.net

Influence of Structural Features on Binding Affinity and Efficacy

The biological activity of this compound derivatives is highly dependent on their specific structural features. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules as therapeutic agents. nih.govmdpi.com

The piperazine ring itself is a privileged structure because its two nitrogen atoms can be functionalized to fine-tune the molecule's physicochemical properties, such as solubility and basicity (pKa), which are vital for bioavailability and target interaction. nih.govnih.gov

Key SAR insights for piperazine derivatives include:

N-Substituents on Piperazine: For 5-HT₇ receptor antagonists, simple alkyl, hydroxyalkyl, or arylalkyl groups on the distal nitrogen of the piperazine ring generally maintain or enhance binding affinity. ppm.edu.pl However, a bulky benzoyl group can diminish affinity due to reduced basicity of the nitrogen atom. mdpi.com

The Hydroxymethyl Group: The presence of the -CH₂OH group enhances polarity and hydrogen-bonding capacity compared to simple alkyl groups like methyl. This can lead to stronger interactions with polar residues in a binding site but may decrease affinity for targets within a hydrophobic pocket. nih.gov

Aromatic Moieties: In many receptor ligands, an aryl group is attached to the piperazine nitrogen. For antagonists of NMDA receptors, the nature of this aryl group is critical. Lipophilic substituents on a naphthalene (B1677914) ring were found to increase affinity for the GluN2D subunit, suggesting the substituent occupies a spacious hydrophobic pocket in the ligand-binding domain. nih.gov

Core Scaffold: The central heterocyclic core to which the piperazine is attached also significantly impacts activity. For 5-HT₇ receptor ligands, replacing a pyrimidine (B1678525) core with a pyridine (B92270) ring can be tolerated without a dramatic loss of affinity, demonstrating some structural flexibility. mdpi.comppm.edu.pl

Table 2: Structure-Activity Relationship (SAR) Summary for Piperazine Derivatives This table illustrates general SAR principles observed across different classes of piperazine-based compounds.

| Structural Feature | Modification | Impact on Affinity/Efficacy | Target Example | Reference |

|---|---|---|---|---|

| Piperazine N1-Substituent | Addition of bulky, non-basic group (e.g., benzoyl) | Decreased affinity | 5-HT₇ Receptor | mdpi.com |

| Piperazine N1-Substituent | Addition of lipophilic groups | Increased affinity | GluN2D (NMDA) Receptor | nih.gov |

| C2-Substituent | Hydroxymethyl (-CH₂OH) vs. Methyl (-CH₃) | Increased polarity and H-bonding | General | |

| Core Heterocycle | Pyrimidine replaced with Pyridine | Affinity largely maintained | 5-HT₇ Receptor | mdpi.comppm.edu.pl |

| Aromatic Substituent | Methoxy group on phenyl ring | Essential for activity | Cav3.2 T-type Calcium Channel | nih.gov |

Investigation of Metabolic Conversion Pathways for Prodrug Activation

Prodrugs are inactive precursors that are metabolically converted into active drugs within the body. mdpi.com This strategy is often used to overcome pharmacokinetic challenges. Derivatives of this compound can be designed as prodrugs where the piperazine moiety is the active component.

One common prodrug approach involves attaching a protecting group to one of the piperazine nitrogens, which is later cleaved in vivo. For example, a tert-butoxycarbonyl (Boc) group on (S)-1-Boc-2-(hydroxymethyl)piperazine can be metabolically removed to release the active piperazine. Similarly, benzyl (B1604629) carbamates attached to the piperazine nitrogen can be hydrolyzed by enzymes in the body to release the active metabolite.

The activation of prodrugs typically relies on enzymatic or chemical processes. mdpi.com

Enzymatic Hydrolysis: Esterases and amidases are common enzymes that cleave ester and amide bonds, respectively. mdpi.com A drug containing a piperazine can be modified with an ester group that is hydrolyzed in vivo. For example, the long-acting injectable antipsychotic Aripiprazole (B633) lauroxil is hydrolyzed to form an N-hydroxymethyl intermediate, which then releases the active drug, Aripiprazole. mdpi.com

Oxidation/Reduction: The hydroxymethyl group itself can be a site for metabolic conversion. Oxidation can transform the -CH₂OH group into a carboxylic acid or an aldehyde. Phosphate (B84403) ester prodrugs are another well-known class, where a phosphate group is added to a hydroxyl moiety and subsequently cleaved by enzymes like alkaline phosphatase (ALP) to release the parent drug. google.com This approach significantly increases water solubility for intravenous administration. google.com

The design of such prodrugs requires careful consideration of the metabolic pathway to ensure efficient conversion to the active form at the desired site of action. mdpi.comgoogle.com

Computational and Theoretical Investigations of S 2 Hydroxymethyl Piperazine Systems

Density Functional Theory (DFT) Studies for Equilibrium Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the equilibrium geometry and electronic properties of molecules like (S)-2-hydroxymethyl-piperazine.

Research has shown that for piperazine (B1678402) derivatives, the chair conformation of the piperazine ring is typically the most stable. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to fully optimize the molecular geometry and identify the most stable conformer. researchgate.net These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography where available. For instance, in a study on 1,4-bis(2-hydroxyethyl)piperazine, DFT calculations were used to determine its equilibrium geometry. ekb.eg

Beyond structural information, DFT calculations elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For metal complexes of piperazine derivatives, DFT has been used to calculate total energies, HOMO-LUMO energies, and dipole moments, revealing how these properties change upon complexation. ekb.eg For example, upon complex formation with metal ions like Cu(II), Co(II), Ni(II), and Zn(II), the N---N distance in the piperazine ring decreases, and bonds connected to the nitrogen atoms are elongated. ekb.eg

Table 1: Calculated Electronic Properties of a Piperazine Derivative and its Metal Complexes using DFT

| Species | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| 1,4-bis(2-hydroxyethyl)piperazine | -612.3 | -5.8 | 1.2 | 2.5 |

| [Cu(BHEP)Cl₂] | -2300.1 | -6.5 | -0.9 | 8.9 |

| [Co(BHEP)Cl₂] | -2050.5 | -6.3 | -0.5 | 7.6 |

| [Ni(BHEP)Cl₂] | -2180.8 | -6.7 | -1.1 | 9.2 |

| [Zn(BHEP)Cl₂] | -2450.2 | -6.1 | -0.7 | 6.8 |

Note: Data is hypothetical and for illustrative purposes, based on findings for similar compounds. BHEP = 1,4-bis(2-hydroxyethyl)piperazine.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or nucleic acid.

For derivatives of this compound, molecular docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity. researchgate.netscienceopen.com For example, docking simulations have been used to investigate the interaction of piperazine-containing compounds with enzymes like histone deacetylases (HDACs) and monoamine oxidases (MAOs). researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site of the target protein. scienceopen.com

The results of docking studies are often expressed as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. researchgate.net These simulations can guide the design of more potent and selective inhibitors by identifying which parts of the molecule are essential for binding and where modifications can be made to improve affinity. For instance, molecular modeling studies on thiazolylhydrazine-piperazine derivatives helped in understanding their interaction modes with MAO-A, revealing significant binding properties. nih.gov

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted ligand-protein complex over time. researchgate.netscienceopen.com MD simulations provide a more dynamic picture of the binding event and can help to refine the binding mode predicted by docking. researchgate.net

Spectroscopic Analysis in Elucidating Molecular Interactions and Complex Formation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are vital experimental tools for characterizing molecules and studying their interactions. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in the context of this compound and its complexes.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of synthesized piperazine derivatives. nih.govnih.gov Chemical shifts, coupling constants, and peak integrations provide a detailed map of the molecule's carbon-hydrogen framework. In studies of complex formation, NMR can be used to monitor changes in the chemical environment of the ligand upon binding to a metal ion or a biological macromolecule. For example, changes in the chemical shifts of the piperazine ring protons can indicate coordination to a metal center. nih.gov Two-dimensional NMR techniques, such as ROESY, can be used to study the spatial proximity of protons, providing information about the conformation of the molecule in solution and the nature of intermolecular interactions in complexes. whiterose.ac.uk

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for studying non-covalent complexes. It can be used to determine the stoichiometry of ligand-metal or ligand-protein complexes by observing the mass-to-charge ratio of the intact complex. mdpi.com ESI-MS can also be used to estimate the binding affinity (dissociation constant, Kd) of these complexes. mdpi.com By systematically varying the concentrations of the interacting species, the equilibrium constants for complex formation can be determined. mdpi.com

Infrared (IR) spectroscopy is another valuable technique. The vibrational frequencies of functional groups, such as the O-H stretch of the hydroxymethyl group and the N-H stretch of the piperazine ring, can shift upon complexation, providing evidence of coordination. nih.govmasjaps.com

Thermodynamic Characterization of Complex Formation Equilibria with Metal Ions

The interaction of this compound and its analogs with metal ions is of significant interest due to their potential applications in areas such as catalysis and bioinorganic chemistry. Potentiometric titration is a classical and reliable method for determining the stability constants of metal complexes in solution.

By titrating a solution of the ligand and a metal ion with a standard base, the protonation constants of the ligand and the stability constants (log K) of the resulting metal complexes can be calculated. nih.govresearchgate.net These studies are often performed at different temperatures to determine the thermodynamic parameters of complex formation, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). nih.gov

The stability of metal complexes with piperazine derivatives often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which relates the stability of high-spin octahedral complexes of first-row transition metals. nih.govnih.gov The thermodynamic data provide a quantitative measure of the binding affinity and selectivity of the ligand for different metal ions. For instance, the negative values of ΔG° and ΔH° for complex formation indicate that the process is spontaneous and exothermic, respectively. nih.gov The entropy change provides information about the degree of ordering in the system upon complexation. nih.gov

Table 2: Thermodynamic Parameters for the Formation of Metal Complexes with a Piperazine Derivative

| Metal Ion | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Co(II) | 5.59 | -31.9 | -25.1 | 22.8 |

| Ni(II) | 5.88 | -33.5 | -28.4 | 17.1 |

| Cu(II) | 14.26 | -81.4 | -70.2 | 37.6 |

| Zn(II) | 4.74 | -27.0 | -21.5 | 18.4 |

Note: Data is for 1,4-bis(3-aminopropyl)-piperazine at 25°C and is illustrative of the type of data obtained for piperazine derivatives. nih.gov

In Silico Screening Methodologies for Rational Derivative Design

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This methodology is a cornerstone of modern drug discovery and is highly relevant to the rational design of derivatives of this compound.

The process often begins with the design of a virtual library of derivatives based on the this compound scaffold. nih.gov These virtual compounds can then be subjected to a series of computational filters. One of the first steps is often the evaluation of ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) properties to ensure that the designed molecules have drug-like characteristics. nih.govsciencescholar.us

Following ADMET filtering, structure-based virtual screening (e.g., molecular docking) or ligand-based virtual screening (e.g., pharmacophore modeling) can be employed. ucl.ac.uk In structure-based screening, the designed derivatives are docked into the active site of a target protein to predict their binding affinity. sciencescholar.us In ligand-based screening, a pharmacophore model is built based on the key structural features of known active compounds, and the virtual library is screened to identify molecules that match this model. ucl.ac.uk

The most promising candidates identified through in silico screening are then prioritized for synthesis and experimental testing. nih.govsciencescholar.us This rational, computationally-driven approach significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on compounds with the highest probability of success.

Advanced Research Applications and Future Directions

Development of Novel Chemical Probes and Research Tools

The inherent structural attributes of (S)-2-Hydroxymethyl-piperazine make it an invaluable building block for the synthesis of sophisticated chemical probes and research tools. These tools are designed to investigate complex biological processes, identify therapeutic targets, and elucidate mechanisms of action.

Derivatives of piperazine (B1678402) are being engineered as fluorescent probes for real-time biological imaging and assays. asm.org For instance, a series of novel piperazine arylideneimidazolones has been developed that not only inhibit the AcrAB-TolC efflux pump in Escherichia coli but also function as fluorescent membrane probes. asm.org This dual functionality allows for simultaneous monitoring of pump inhibition and bacterial membrane interactions. asm.org Another significant application is in the creation of chemosensors. A piperazine-appended probe, H-PNAP, was developed for the selective detection of various metal ions, including Zn(II), Cd(II), and Hg(II), as well as anions like chloride and picric acid, showcasing its utility in both environmental monitoring and biological applications. researchgate.net

Furthermore, piperazine motifs are being incorporated into linkers for bioconjugation, a fundamental technique in drug delivery and diagnostics. acs.org Novel maleimide (B117702) linkers based on a piperazine scaffold have been synthesized to significantly increase the aqueous solubility of molecules, a common challenge in drug development. acs.org These linkers can be attached to peptides and other bioactive fragments, demonstrating the role of the piperazine core as a modular component for creating advanced research tools. acs.org The chirality inherited from precursors like this compound is often crucial for ensuring the specific and effective interaction of these probes with their biological targets. vulcanchem.com

Table 1: Examples of Chemical Probes Derived from Piperazine Scaffolds

| Probe/Tool Name | Type | Target / Application | Source(s) |

|---|---|---|---|

| Piperazine Arylideneimidazolones (e.g., BM-19, BM-38) | Efflux Pump Inhibitor & Fluorescent Probe | AcrAB-TolC efflux pump in E. coli | asm.org |

| H-PNAP | Fluorescent Chemosensor | Detection of metal ions (Zn²⁺, Cd²⁺, Hg²⁺), Cl⁻, and picric acid | researchgate.net |

| PMal-O-PIP-COOH | Solubilizing Maleimide Linker | Bioconjugation and drug delivery strategies | acs.org |

| Piperazine Derivatives | Enzyme Inhibitors | Human Carbonic Anhydrase (hCA) for glaucoma and cancer research | vulcanchem.com |

Exploration of Unexplored Chemical Space within Substituted Piperazines

The piperazine ring is classified as a "privileged structure" in medicinal chemistry, appearing in numerous blockbuster drugs. rsc.org However, analysis reveals a significant lack of structural diversity in currently marketed pharmaceuticals. rsc.orgnih.gov The vast majority (83%) of piperazine-containing drugs feature substituents only at the nitrogen atoms (N1 and N4), leaving the carbon positions of the ring largely unexploited. rsc.orgnih.gov This represents a significant volume of unexplored chemical space that holds immense potential for the discovery of novel bioactive compounds. rsc.orgnih.gov

This compound is a key reagent for accessing this C-substituted chemical space. By providing a chiral carbon-based substituent, it allows chemists to build molecules with more elaborate three-dimensional structures. The central question in the field is whether the lack of stereochemically complex piperazines in medicine is due to their intrinsic lack of biological activity or because of historical synthetic limitations that hindered their creation. nih.gov Recent research efforts are predicated on the belief that overcoming these synthetic hurdles will unlock new therapeutic possibilities. nih.gov

A practical example of this exploration involves creating libraries of related compounds to map structure-activity relationships. In one such effort, researchers synthesized 41 derivatives of a lead compound, RC-106, to explore the chemical space around it for potential anticancer agents. frontiersin.orgnih.gov This combinatorial approach led to the identification of three new compounds with significant cytotoxic potential against multiple myeloma and glioblastoma. frontiersin.orgnih.gov Such studies underscore the value of systematically exploring the chemical space of substituted piperazines to identify new drug candidates.

Integration into High-Throughput Drug Discovery Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against a biological target. researchgate.net The success of HTS campaigns relies on access to large, structurally diverse chemical libraries. Chiral building blocks like this compound are instrumental in the construction of these libraries. acs.org

The compound's structure is ideally suited for creating combinatorial libraries. The two nitrogen atoms and the hydroxymethyl group offer multiple points for chemical modification, allowing for the generation of a vast number of unique derivatives from a single, reliable scaffold. evitachem.com Syntheses using differentially protected versions of 2-(hydroxymethyl)piperazine have been specifically developed to facilitate their use as scaffolds for building these libraries. acs.org

These libraries of piperazine derivatives are then integrated into HTS platforms to screen for activity against a wide range of biological targets, including enzymes and receptors implicated in cancer, neurological disorders, and infectious diseases. evitachem.com The ability to generate focused libraries around the piperazine core enables a more efficient search for lead compounds, accelerating the initial phases of the drug discovery pipeline. researchgate.net

Innovations in Asymmetric Synthesis for Enhanced Structural Diversity

The primary bottleneck in exploring the full potential of C-substituted piperazines has been the difficulty of their synthesis, particularly with control over stereochemistry. nih.govnih.gov Consequently, significant research has focused on developing innovative and efficient methods for the asymmetric synthesis of these complex heterocycles. These advancements are crucial for generating the enhanced structural diversity needed for drug discovery.

Recent progress includes the development of modular and stereoselective synthetic routes. One notable innovation is the use of palladium-catalyzed carboamination reactions to construct cis-2,6-disubstituted piperazines from simple amino acid precursors with excellent stereocontrol. nih.gov This method represents a significant advance, as it allows for the modular construction of piperazines with four different substituent groups. nih.gov Other novel methodologies have been developed for synthesizing highly functionalized 2,3,5-trisubstituted piperazine derivatives, further expanding the accessible range of complex structures. metu.edu.tr

More practical and scalable syntheses for the building blocks themselves have also been a focus. Efficient, multi-step syntheses of 2-hydroxymethyl piperazines have been established starting from readily available materials like serine methyl ester hydrochloride or (2S)-piperazine-2-carboxylic acid dihydrochloride. acs.orgresearchgate.net These routes offer advantages such as mild reaction conditions and the production of non-racemic compounds on a gram scale, making these valuable chiral building blocks more accessible for broad research and development. acs.orgresearchgate.net

Table 2: Comparison of Asymmetric Synthesis Strategies for Substituted Piperazines

| Synthesis Strategy | Key Features | Product Type | Source(s) |

|---|---|---|---|

| Synthesis from Amino Acids | Four-step route (condensation, deprotection, cyclization, reduction); mild conditions; non-racemic products. | 2-Hydroxymethyl piperazines | researchgate.net |

| Route from Piperazine-2-Carboxylic Acid | Scalable synthesis using a commercially available chiral starting material; produces differentially protected intermediates. | Differentially protected 2-(hydroxymethyl)piperazines | acs.org |

| Pd-Catalyzed Carboamination | Modular and highly stereoselective; allows for four points of diversity; first example of 6-membered ring formation this way. | cis-2,6-Disubstituted N-aryl piperazines | nih.gov |

| Aziridine (B145994) Ring-Opening | Route proceeds via chiral aryl aziridinyl ketones and bicyclic imines; enables access to complex substitution patterns. | 2,3,5-Trisubstituted piperazine derivatives | metu.edu.tr |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.